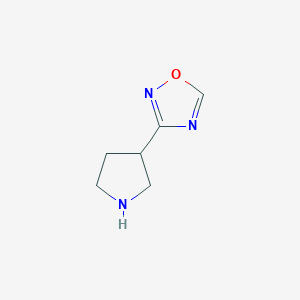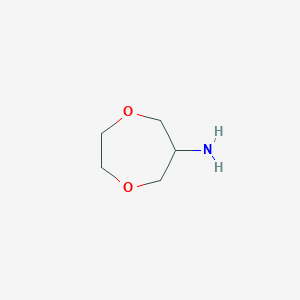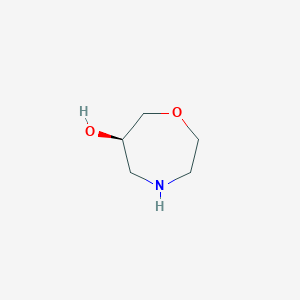![molecular formula C11H23N3O B1426310 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine CAS No. 1354952-01-4](/img/structure/B1426310.png)
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
説明
“4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the molecular formula C11H23N3O . It has a molecular weight of 213.32 g/mol . This compound is related to 2-[(4-methylpiperazin-1-yl)methyl]morpholine, which has a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” consists of a morpholine ring substituted with a methyl group and a 3-methylpiperazin-1-yl)methyl group . The InChI code for this compound is 1S/C11H23N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis
“4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” is reported to be an oil at room temperature .科学的研究の応用
Therapeutic Agent Development
This compound has been utilized in the development of therapeutic agents such as Imatinib , which is a significant pharmaceutical used to treat chronic myelogenic leukemia . The molecule’s ability to form infinite H-bonded chains through its amide, amine, and pyrimidine groups makes it a valuable asset in drug design, particularly for targeting tyrosine kinases .
Structural Studies in Medicinal Chemistry
The structural characterization of molecules similar to 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is crucial in understanding their interaction with biological targets. For instance, studies have shown that different conformations of such molecules can lead to varying degrees of efficacy in binding to kinase domains .
Fragment-Based Drug Discovery
Fragments of this compound can be used in the fragment-based development of inhibitors targeting specific biological processes. For example, derivatives have been explored for their potential in inhibiting mycobacterial tRNA modification, which is a pathway of interest in tuberculosis research .
Alzheimer’s Disease Research
Modifications of the 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine structure have led to the synthesis of compounds with therapeutic potential against Alzheimer’s disease. The N-methylpiperazinyl flavones synthesized from this compound are being studied for their neuroprotective effects .
Material Science
In the field of material science, the mechanical properties of compounds containing the 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine fragment have been investigated. These studies are essential for device fabrication where mechanical stability is a key parameter .
Analytical Chemistry
The compound’s characteristics make it suitable for use in various analytical chemistry applications, including NMR, HPLC, LC-MS, and UPLC. Its molecular structure allows for detailed analysis and identification in complex mixtures .
Safety and Hazards
The safety information for 2-[(4-methylpiperazin-1-yl)methyl]morpholine, a related compound, indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Similar compounds have been known to interact with protein tyrosine kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, leading to a variety of downstream effects .
Result of Action
The inhibition of tyrosine kinases can potentially lead to the suppression of cell growth and differentiation .
特性
IUPAC Name |
4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSWJGVRVKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CN(CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




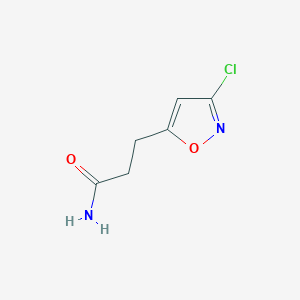
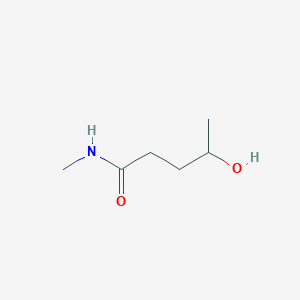

![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
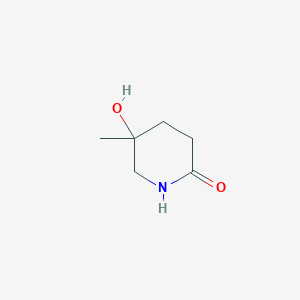
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)

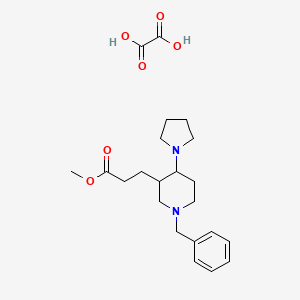
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
